Z-LE(OMe)TD(OMe)-FMK

Description

Historical Development and Discovery of Z-LE(OMe)TD(OMe)-FMK as a Molecular Probe

The development of this compound is rooted in the broader history of research into caspases, a family of cysteine proteases that are central executioners of apoptosis. The discovery of the first potent and broad-spectrum caspase inhibitor, Z-VAD-FMK, by Dr. Robert Smith and his team was a landmark achievement in the study of apoptosis. nih.gov This pioneering work on peptidyl-fluoromethylketones (FMKs) paved the way for the design of more specific inhibitors targeting individual caspases. nih.gov

The quest for specificity led to the development of tetrapeptide inhibitors designed to mimic the substrate recognition sequences of different caspases. rndsystems.com For caspase-8, an initiator caspase in the extrinsic apoptosis pathway, the tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) was identified as a preferential recognition motif. invivogen.comsanbio.nl This led to the synthesis of Z-IETD-FMK, a potent and cell-permeable irreversible inhibitor of caspase-8. invivogen.com

This compound is a modification of this foundational inhibitor. The substitution of isoleucine with leucine (B10760876) at the P4 position reflects the exploration of substrate specificity, as studies have shown that caspase-8 can recognize variations in this position. The addition of O-methyl (OMe) groups to the glutamic and threonine residues is a chemical modification aimed at enhancing the compound's stability and cell permeability, making it a more effective tool for in vitro studies. nih.gov While the precise first synthesis of this compound is not widely documented, its development is a logical progression in the refinement of caspase-8 inhibitors for biochemical research.

Significance of this compound in Investigating Regulated Cell Death Pathways

This compound and its close analog Z-IETD-FMK are significant tools for dissecting the molecular mechanisms of regulated cell death, primarily apoptosis and necroptosis.

Apoptosis: As a selective inhibitor of caspase-8, this compound can be used to block the extrinsic apoptotic pathway. nih.gov This pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the recruitment and activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis. By inhibiting caspase-8, this compound allows researchers to confirm the involvement of this specific pathway in a given apoptotic process.

Necroptosis: The inhibition of caspase-8 by compounds like this compound has been instrumental in the study of necroptosis, a form of programmed necrosis. Under certain conditions, when caspase-8 is inhibited (for example, by viral proteins or chemical inhibitors), the cell can switch from apoptosis to necroptosis. invivogen.com This process is mediated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL. nih.gov The use of this compound in combination with other stimuli has become a standard method to induce and study necroptosis in various cell types. invivogen.com This has been crucial in understanding the molecular switch between these two distinct cell death modalities. nih.gov

However, it is important to note that the specificity of peptidyl-FMK inhibitors can be a concern. Studies have shown that some of these inhibitors can exhibit off-target effects and may inhibit other caspases, which could lead to misleading interpretations if not carefully controlled. nih.gov

Current Academic Research Landscape and Future Directions for this compound

The current research landscape sees continued use of this compound and its related compounds to explore the intricate roles of caspase-8 in various physiological and pathological processes.

Recent Research Findings:

Recent studies have utilized caspase-8 inhibitors like Z-IETD-FMK to investigate a range of biological questions. For instance, research has explored the role of caspase-8 in T-cell activation, finding that its inhibition can suppress T-cell proliferation, a function that may be independent of its role in apoptosis. nih.govresearchgate.net Other studies have employed these inhibitors to delineate the signaling pathways involved in cell death induced by novel anti-cancer agents or in response to viral infections. selleckchem.com

The following table summarizes findings from selected studies that have employed caspase-8 inhibitors:

| Research Area | Key Findings | Reference Compound(s) | Reference |

| Immunology | Inhibition of caspase-8 suppresses human T-cell proliferation. | Z-IETD-FMK, Z-VAD-FMK | nih.govresearchgate.net |

| Cancer Biology | Caspase-8 inhibition can protect certain cancer cell lines from TRAIL-induced apoptosis. | Z-IETD-FMK | nih.gov |

| Virology | Inhibition of caspases can delay virus-induced apoptosis, potentially increasing viral titers. | Z-VAD(OMe)-FMK | selleckchem.com |

| Neurobiology | Caspase inhibitors are used to study the role of apoptosis in neurodegenerative models. | Z-VAD-FMK | researchgate.net |

Future Directions:

Future research involving this compound and related compounds is likely to focus on several key areas:

Dissecting Non-Apoptotic Roles of Caspase-8: There is growing interest in the non-death functions of caspase-8, such as its role in cell differentiation, proliferation, and inflammation. Specific inhibitors like this compound will be crucial in elucidating these novel functions.

Therapeutic Potential: While this compound itself is a research tool, the insights gained from its use could inform the development of therapeutic agents that target caspase-8 for the treatment of diseases such as autoimmune disorders, neurodegenerative diseases, and certain cancers.

Improving Specificity: A significant challenge is the development of even more specific inhibitors. Future work may focus on creating probes that can distinguish between different active forms of caspase-8 or its complexes with other proteins, such as FLIP. This would allow for a more nuanced understanding of its regulation and function.

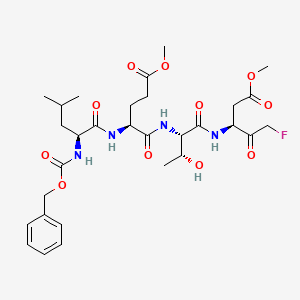

Structure

2D Structure

Properties

Molecular Formula |

C30H43FN4O11 |

|---|---|

Molecular Weight |

654.7 g/mol |

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C30H43FN4O11/c1-17(2)13-22(34-30(43)46-16-19-9-7-6-8-10-19)28(41)32-20(11-12-24(38)44-4)27(40)35-26(18(3)36)29(42)33-21(23(37)15-31)14-25(39)45-5/h6-10,17-18,20-22,26,36H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t18-,20+,21+,22+,26+/m1/s1 |

InChI Key |

ARECPHKVCIQJRJ-XGRWUTGMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Elucidation of Z Le Ome Td Ome Fmk Action

Z-LE(OMe)TD(OMe)-FMK as a Selective Caspase-8 Inhibitor: Molecular Basis

This compound is recognized as a selective and cell-permeable inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. medchemexpress.combio-techne.com Its design incorporates specific features to enhance its efficacy and stability. The peptide sequence, Ile-Glu-Thr-Asp (IETD), mimics the cleavage site recognized by caspase-8. Furthermore, the presence of O-methylated groups at the P1 and P3 positions (Asp and Glu residues, respectively) increases its stability and cell permeability. bio-techne.comnovusbio.com This modification allows the inhibitor to effectively penetrate cell membranes and reach its intracellular target. While primarily known for its role in apoptosis research, studies have also explored its effects on other cellular processes. For instance, some research indicates that Z-IETD-FMK, a related compound, can suppress human T cell proliferation, although this effect may be independent of its direct caspase inhibition. nih.gov

The inhibitory action of this compound is based on its ability to form an irreversible covalent bond with the catalytic site of caspase-8. bio-techne.com This mechanism is characteristic of fluoromethylketone (FMK)-based peptide inhibitors. The FMK group acts as a reactive "warhead." Upon binding to the active site of the caspase, the fluoromethyl group forms a stable thioether linkage with the cysteine residue in the enzyme's catalytic dyad. This covalent modification permanently inactivates the enzyme, thereby blocking its ability to process downstream substrates and execute the apoptotic cascade. bio-techne.cominvivogen.com This irreversible binding is a key feature that distinguishes it from reversible inhibitors. The O-methylation is designed to facilitate cell permeability, and for in vitro assays with purified enzymes, the addition of an esterase may be required to generate the active free carboxyl groups. novusbio.com

This compound is designed to be a selective inhibitor of caspase-8. medchemexpress.com Its peptide sequence, IETD, is based on the preferred recognition motif for caspase-8. This sequence-based targeting provides a degree of selectivity for caspase-8 over other caspases with different substrate specificities. However, it is important to note that while it is selective, it may not be exclusively specific. Studies have shown that related FMK inhibitors can have broader effects. For example, Z-IETD-FMK has been used in studies where it was noted to be a caspase-8 selective inhibitor, but also that it could inhibit T cell proliferation through mechanisms potentially independent of caspase processing. nih.gov In some contexts, the selectivity of Z-IETD-FMK has been highlighted in comparison to broader-spectrum inhibitors like Z-VAD-FMK. For instance, in studies of bacterial infections, Z-IETD-FMK was shown to have specific effects on neutrophil activation that were not observed with pan-caspase inhibitors. nih.gov

| Feature | Description |

| Target Enzyme | Caspase-8 |

| Inhibitor Type | Irreversible, Covalent |

| Peptide Sequence | Ile-Glu-Thr-Asp (IETD) |

| Reactive Group | Fluoromethylketone (FMK) |

| Modifications | O-methylation at P1 and P3 |

Interactions of this compound with Related Proteases and Non-Caspase Enzymes

While this compound is primarily a caspase-8 inhibitor, its interactions are not strictly limited to this enzyme. The broader family of peptide-based inhibitors with reactive warheads can exhibit cross-reactivity with other proteases that share structural similarities in their active sites.

Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, plays a crucial role in inducing apoptosis in target cells. It can activate caspases, including caspase-3, directly. Given that Granzyme B can cleave substrates after an aspartate residue, similar to caspases, there is potential for cross-reactivity with caspase inhibitors. While direct studies on this compound and Granzyme B are limited, the broader class of aspartate-targeting peptide inhibitors has been investigated in the context of Granzyme B-mediated cell death. For example, the pan-caspase inhibitor Z-VAD-FMK has been used to block caspase activation downstream of Granzyme B. nih.gov This suggests that while Granzyme B itself may not be the primary target, related inhibitors can interfere with the pathways it initiates.

The potential for off-target interactions of FMK-based inhibitors extends to viral proteases. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication and has been a major target for antiviral drug development. mdpi.compreprints.org The catalytic site of Mpro shares some similarities with caspases, making it susceptible to inhibition by similar compounds. Research has identified that certain peptide-based inhibitors can target SARS-CoV-2 Mpro. nih.gov For instance, a study identified Z-DEVD-FMK and Z-FA-FMK as inhibitors of SARS-CoV-2 Mpro, with IC50 values of 6.81 μM and 11.39 μM, respectively. nih.gov Although this compound was not specifically mentioned in this context, the findings with structurally related FMK inhibitors suggest a potential for off-target interactions with viral proteases like SARS-CoV-2 Mpro. Such covalent inhibitors typically act by forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov

| Enzyme | Interaction Potential | Related Inhibitor Findings |

| Granzyme B | Potential for pathway interference | Z-VAD-FMK blocks downstream caspase activation. nih.gov |

| SARS-CoV-2 Mpro | Potential for direct inhibition | Z-DEVD-FMK and Z-FA-FMK inhibit Mpro. nih.gov |

Structural Insights into this compound Binding and Inhibitory Activity

Impact of Z Le Ome Td Ome Fmk on Cellular Processes and Signaling Pathways

Modulation of Apoptotic Pathways by Z-LE(OMe)TD(OMe)-FMK

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and elimination of damaged cells, proceeding primarily through two interconnected pathways: the extrinsic and intrinsic pathways.

Interruption of Extrinsic Apoptosis Pathway by this compound

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. researchgate.net This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. nih.govmdpi.com As the apex protease in this cascade, activated caspase-8 is essential for transmitting the death signal.

This compound, by its nature as a caspase-8 inhibitor, is designed to directly halt this process. Its irreversible binding to the catalytic site of caspase-8 prevents the activation of the enzyme, thereby blocking all subsequent downstream events of the extrinsic pathway. bio-techne.com This mechanism is clearly demonstrated in studies using the analogous caspase-8 inhibitor, Z-IETD-FMK, which effectively blocks FasL-induced apoptosis and subsequent caspase activation in various T-cell lines. nih.govle.ac.uk

Influence on Intrinsic Apoptosis Pathway Cross-Talk

While the intrinsic pathway is primarily initiated by intracellular stress and mitochondrial events, a significant point of cross-talk exists where the extrinsic pathway can activate the intrinsic pathway. This critical link is mediated by the protein Bid. Activated caspase-8 cleaves Bid into a truncated form, tBid. nih.govresearchgate.net This tBid fragment then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and triggering the intrinsic apoptotic cascade. nih.govelsevierpure.com

By inhibiting caspase-8, this compound prevents the cleavage of Bid. researchgate.net This action effectively severs the connection from the death receptors to the mitochondria, confining the apoptotic signal and preventing the amplification loop that the intrinsic pathway provides. nih.gov

Role of this compound in Effector Caspase Inhibition and Downstream Apoptotic Events

Activated initiator caspases, such as caspase-8, function to proteolytically cleave and activate effector caspases, primarily caspase-3 and caspase-7. creative-diagnostics.comnih.gov These effector caspases are the executioners of apoptosis, responsible for dismantling the cell by cleaving a host of cellular proteins.

Inhibition of caspase-8 by this compound prevents this activation cascade, thereby neutralizing the execution phase of apoptosis. The functional consequences of this inhibition are the preservation of key cellular structures and proteins, which are otherwise targeted for destruction.

PARP Cleavage: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, it is a primary target of caspase-3, and its cleavage is considered a hallmark of the process. creative-diagnostics.com Studies using the pan-caspase inhibitor Z-VAD-FMK consistently demonstrate that blocking caspase activity prevents the cleavage of PARP in cells induced to undergo apoptosis by various stimuli. cellsignal.comresearchgate.net

Chromatin Condensation: The condensation of chromatin and fragmentation of the nucleus are defining morphological features of apoptosis, driven by effector caspases. Research shows that treatment with broad-spectrum caspase inhibitors like Z-VAD(OMe)-FMK effectively prevents these nuclear changes in cells exposed to apoptotic triggers. researchgate.net

Table 1: Summary of Apoptotic Modulation by Caspase Inhibitors

| Inhibitor | Target | Cell Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|---|

| Z-IETD-FMK | Caspase-8 | Primary T cells, Jurkat T cells | Fas Ligand (FasL) | Blocked apoptosis and caspase activation. | nih.gov |

| Z-VAD-FMK | Pan-caspase | Jurkat Cells | Etoposide | Inhibited cleavage of Caspase-8 and PARP. | cellsignal.com |

| Z-VAD(OMe)-FMK | Pan-caspase | PA-1 ovarian cancer cells | UVB radiation | Inhibited cell death and PARP cleavage. | researchgate.net |

| This compound | Caspase-8 | Expected to inhibit extrinsic apoptosis by blocking Caspase-8 activation and downstream events like PARP cleavage. | medchemexpress.com |

Effects of this compound on Non-Apoptotic Cellular Functions

The role of caspase-8 extends beyond apoptosis, influencing other programmed cell death pathways and cellular processes like proliferation.

Influence on Necroptosis and Pyroptosis Pathways in Experimental Models

Caspase-8 is a critical molecular switch that determines the cell's fate between apoptosis and other forms of cell death, notably necroptosis. news-medical.netresearchgate.net

Necroptosis: This is a lytic, pro-inflammatory form of programmed cell death mediated by the kinases RIPK1 and RIPK3. nih.gov Caspase-8 normally suppresses necroptosis by cleaving and inactivating both RIPK1 and RIPK3. rupress.org Consequently, when caspase-8 activity is blocked by an inhibitor like this compound, the necroptotic pathway can be unleashed, particularly in response to stimuli such as TNF-α. nih.govinvivogen.com This switch from apoptosis to necrosis has been observed in dopaminergic neurons, where caspase-8 inhibition did not confer protection but instead shifted the mode of cell death. nih.gov In some models, inducing necroptosis in macrophages with the pan-caspase inhibitor Z-VAD-FMK has been shown to alleviate endotoxic shock. nih.gov

Pyroptosis: Another pro-inflammatory lytic cell death pathway, pyroptosis is executed by pore-forming gasdermin proteins and is typically activated by inflammatory caspases like caspase-1. embopress.orgresearchgate.net There is significant crosstalk between these pathways. Recent evidence shows that caspase-8 can directly cleave Gasdermin D (GSDMD), and can also contribute to the activation of the inflammasome, a key component of the pyroptotic pathway. nih.govembopress.org Therefore, inhibiting caspase-8 can have complex, context-dependent effects on pyroptotic signaling.

This compound in Studies of Cellular Proliferation and Differentiation

Beyond cell death, caspase-8 has a non-apoptotic role in the proliferation of certain cell types, especially T-lymphocytes. nih.gov

Research using both the caspase-8 inhibitor Z-IETD-FMK and the pan-caspase inhibitor Z-VAD-FMK has demonstrated that these compounds can suppress the proliferation of human T-cells following stimulation. nih.govrupress.org Interestingly, this anti-proliferative effect appears to be uncoupled from their canonical role in apoptosis. The inhibitors suppressed proliferation without blocking the form of caspase processing seen during T-cell activation, though they remained effective at blocking apoptosis-related caspase activation. nih.govle.ac.uk The mechanism for this appears to involve the downregulation of the IL-2 receptor (CD25) and inhibition of the transcription factor NF-κB. nih.govaai.org Another study points to the induction of oxidative stress via glutathione (B108866) depletion as the cause of the anti-proliferative effects of Z-VAD-FMK. nih.gov

Table 2: Summary of Effects on Non-Apoptotic Pathways

| Inhibitor | Pathway | Cell Model | Key Finding | Reference |

|---|---|---|---|---|

| Z-IETD-FMK | Necroptosis | General | Inhibition of Caspase-8 is a prerequisite for inducing necroptosis via death receptors. | invivogen.com |

| Z-IETD-FMK | Inflammation/Proliferation | Murine Neutrophils | Promoted pro-inflammatory cytokine production and neutrophil influx, independent of cell death. | nih.gov |

| Z-IETD-FMK & Z-VAD-FMK | T-Cell Proliferation | Human T-cells | Inhibited mitogen-induced proliferation, an effect independent of caspase inhibition during activation. | nih.gov |

| Z-VAD-FMK | T-Cell Proliferation | Human T-cells | Inhibition of proliferation was linked to oxidative stress via glutathione depletion. | nih.gov |

Impact on Inflammation and Immune Responses in Experimental Models (non-human)

Downstream Molecular Consequences of this compound Treatment on Protein Processing and Cellular Homeostasis

Similarly, specific research outlining the downstream molecular consequences of this compound treatment on protein processing and the maintenance of cellular homeostasis has not been found. The role of Caspase-8 in cellular functions suggests that its inhibition would have significant effects, but dedicated studies on this compound are required to elucidate these specific pathways.

Methodological Approaches and Experimental Applications of Z Le Ome Td Ome Fmk

In Vitro Research Methodologies Utilizing Z-LE(OMe)TD(OMe)-FMK

In vitro studies are fundamental to understanding the molecular mechanisms through which this compound exerts its effects. These methodologies allow for controlled investigation of the compound's impact on cellular and biochemical pathways.

A variety of cell culture models are employed to investigate the effects of this compound. The choice of cell line is often dictated by the specific research question, such as the study of apoptosis in cancer cells or immune cells. For instance, Jurkat T-cells, which are susceptible to Fas-mediated apoptosis, are a common model to study the role of caspase-8. bpsbioscience.com In such studies, treatment with an apoptosis-inducing agent is performed in the presence or absence of this compound to determine if caspase-8 inhibition can block the apoptotic cascade.

Human granulosa cell lines, such as HGL5, have been utilized to explore the protective effects of caspase inhibitors against apoptosis under hypoxic conditions, mimicking the environment following tissue transplantation. nih.gov Similarly, the human promyelocytic leukemia cell line HL-60 is used to study drug-induced apoptosis and the ability of caspase inhibitors to prevent it. researchgate.netresearchgate.net In virology research, cell lines like Epithelioma papulosum cyprini (EPC) are used to study how viral infections induce apoptosis and whether inhibitors like Z-VAD(OMe)-FMK, a pan-caspase inhibitor with similar applications, can prolong cell survival and affect viral replication. nih.gov

The following table summarizes representative cell lines used in studies involving caspase inhibitors like this compound:

| Cell Line | Cell Type | Typical Application in Caspase Inhibitor Studies |

| Jurkat | Human T lymphocyte | Investigating Fas-mediated apoptosis and T-cell activation. bpsbioscience.comnih.gov |

| HGL5 | Human granulosa | Modeling hypoxia-induced apoptosis in the context of fertility preservation. nih.gov |

| HL-60 | Human promyelocytic leukemia | Studying chemotherapy- or compound-induced apoptosis. researchgate.netresearchgate.net |

| PA-1 | Human ovarian cancer | Examining UVB-induced apoptosis and the role of caspases. researchgate.net |

| EPC | Fish epithelial | Investigating virus-induced apoptosis and its impact on viral titers. nih.gov |

This table is interactive. You can sort and filter the data.

To quantify the inhibitory effect of this compound on caspase-8 activity, biochemical assays are indispensable. These assays typically utilize a fluorometric substrate that is specifically cleaved by the active caspase, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzyme's activity.

In a typical experimental setup, cell lysates from treated and untreated cells are incubated with a caspase-8-specific fluorogenic substrate, such as IETD-AFC (N-acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin). The reduction in fluorescence in samples pre-treated with this compound, compared to controls, provides a quantitative measure of its inhibitory potency. This method is crucial for confirming that the observed cellular effects are indeed due to the inhibition of caspase-8. Pan-caspase inhibitors like Z-VAD(OMe)-FMK are often used in similar assays to demonstrate broad caspase inhibition. researchgate.net

Immunofluorescence and flow cytometry are powerful techniques to visualize and quantify apoptosis at the single-cell level. When studying the effects of this compound, these methods can reveal key apoptotic events.

Immunofluorescence: This technique can be used to observe the subcellular localization of proteins involved in the apoptotic pathway. For example, researchers can stain for the active form of caspase-3, a downstream target of caspase-8. In cells treated with an apoptotic stimulus, a strong signal for active caspase-3 would be expected. Pre-treatment with this compound would be anticipated to reduce or eliminate this signal, providing visual evidence of the blockade of the caspase cascade.

Flow Cytometry: This method is widely used for the quantitative analysis of apoptosis. A common approach involves the use of Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. By analyzing cell populations with a flow cytometer, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies using pan-caspase inhibitors like Z-VAD(OMe)-FMK have demonstrated their ability to reduce the percentage of apoptotic cells as measured by this technique. researchgate.netresearchgate.netresearchgate.net

Another flow cytometry-based application is the analysis of cell surface marker expression. For instance, in studies of T-cell activation, the expression of markers like CD25 (the IL-2 receptor alpha-chain) can be assessed. Research has shown that some caspase inhibitors can suppress the upregulation of CD25 on activated T-cells. nih.govle.ac.uk

To gain a broader understanding of the cellular response to caspase-8 inhibition, researchers employ gene expression and proteomic analyses.

Gene Expression Analysis: Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA levels of apoptosis-related genes. For example, the expression of pro-apoptotic genes (e.g., Bax) and anti-apoptotic genes (e.g., Bcl-xL) can be quantified in cells treated with an apoptotic inducer with and without this compound. This can reveal whether the inhibitor affects the transcriptional regulation of the apoptotic machinery. nih.gov

Proteomic Analysis: Western blotting is a standard technique to analyze the levels of specific proteins. In the context of this compound studies, Western blotting is crucial for detecting the cleavage of caspase-8 itself, as well as its downstream substrates like PARP (poly (ADP-ribose) polymerase) and caspase-3. researchgate.netcellsignal.com The absence of cleaved PARP and cleaved caspase-3 in the presence of this compound is a strong indicator of its efficacy in blocking the apoptotic cascade. researchgate.netcellsignal.com

In Vivo Research Models (Non-Human) Employing this compound

While in vitro studies provide valuable mechanistic insights, in vivo models are essential for understanding the physiological and pathological relevance of caspase-8 in a whole organism.

This compound and other caspase inhibitors are used in various animal models to investigate their therapeutic potential in diseases where apoptosis plays a significant role.

Neurodegeneration and Ischemia: In models of cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO) in rodents, caspase inhibitors have been tested for their neuroprotective effects. The administration of caspase inhibitors has been shown to reduce infarct size and improve neurological outcomes. researchgate.net These studies suggest that inhibiting apoptosis can mitigate the neuronal damage that occurs following a stroke. researchgate.net Similarly, in models of traumatic brain and spinal cord injury, caspase inhibitors have been found to reduce secondary tissue damage and preserve motor function by inhibiting apoptotic cell death. researchgate.netnih.gov

Organ Injury: The role of apoptosis in organ injury, such as myocardial ischemia-reperfusion injury, is another area of investigation. Studies have demonstrated that caspase inhibitors can reduce the extent of heart muscle damage following a period of ischemia and subsequent reperfusion. researchgate.net In models of sepsis, caspase inhibitors have been shown to reduce lymphocyte apoptosis, which is a hallmark of the disease, and in some cases, improve survival. researchgate.net

The following table provides examples of animal models where caspase inhibitors have been investigated:

| Disease Model | Animal | Key Findings with Caspase Inhibitors |

| Focal Cerebral Ischemia | Rodent | Reduced infarct volume and improved neurological function. researchgate.net |

| Traumatic Brain Injury | Rodent | Improved neurological function and reduced lesion volumes. researchgate.net |

| Traumatic Spinal Cord Injury | Rat | Reduced secondary tissue injury and preservation of motor function. nih.gov |

| Myocardial Ischemia-Reperfusion | Rat | Limited infarct size and attenuated cardiomyocyte apoptosis. researchgate.net |

| Sepsis | Mouse | Reduced lymphocyte apoptosis and liver injury. researchgate.net |

This table is interactive. You can sort and filter the data.

Delivery Strategies and Considerations for this compound in In Vivo Experiments

The effective use of this compound in whole organism systems hinges on successful delivery to the target cells and tissues, which involves overcoming challenges related to cell permeability and compound stability.

Cell Permeability: Peptide-based inhibitors like this compound often face challenges with bioavailability and cell membrane penetration. To address this, the compound incorporates specific chemical modifications. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which increases the hydrophobicity of the molecule and enhances its ability to cross cell membranes. nih.gov

Furthermore, the acidic side chains of the amino acid residues Glutamate (Glu) and Aspartate (Asp) are O-methylated (OMe). This modification neutralizes the negative charges of the carboxylic acid groups, further increasing the lipophilicity and facilitating passive diffusion across the lipid bilayer of the cell membrane. mdpi.comsigmaaldrich.com Once inside the cell, it is presumed that endogenous esterases hydrolyze the methyl groups, converting the inhibitor into its biologically active form. sigmaaldrich.com This strategy of using O-methylated derivatives is a common approach for tetrapeptidic caspase inhibitors to improve their cellular uptake and efficacy in both in vitro and in vivo settings. mdpi.comrndsystems.com

Stability: The stability of this compound is a critical factor for its experimental application. As a lyophilized powder, the compound is generally stable for at least one year when stored under desiccated conditions at -20°C. rndsystems.com Once reconstituted, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), the stock solution's stability is more limited, and it is recommended to be stored at -20°C for no longer than a few months to prevent loss of potency. cellsignal.com For in vivo experiments, fresh dilutions are often prepared from the stock solution immediately before administration to ensure maximum activity. Aqueous solutions are generally not stable and should not be stored for more than a day. bpsbioscience.com Repeated freeze-thaw cycles of the stock solution should be avoided by storing it in aliquots. cellsignal.com

Monitoring Biological Effects of this compound in Whole Organism Systems

Assessing the impact of this compound in an in vivo context requires a multi-faceted approach to confirm target engagement and measure physiological outcomes. While specific in vivo studies for this compound are not extensively documented, the methodologies employed for closely related caspase inhibitors provide a clear framework.

Methods for Monitoring Efficacy:

Histological and Immunohistochemical Analysis: Tissue samples from treated organisms can be examined for morphological changes associated with apoptosis. Techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining are used to detect DNA fragmentation, a hallmark of apoptosis. Furthermore, immunohistochemistry with antibodies specific for cleaved (active) forms of caspases can confirm the inhibition of the target pathway.

Biochemical Assays: Lysates from tissues of interest can be used to measure caspase activity directly. Fluorometric protease assays using specific caspase substrates, such as Ac-LEHD-AMC for caspase-9, can quantify the inhibitory effect of the compound. researchgate.net Western blotting can also be employed to analyze the processing of caspases and their substrates, such as PARP (Poly (ADP-ribose) polymerase). researchgate.net

Functional and Phenotypic Outcomes: The ultimate measure of the inhibitor's effect in a whole organism is the alteration of a disease phenotype. For instance, in a rat model of myocardial ischemia-reperfusion injury, the related caspase-9 inhibitor Z-LEHD-fmk was administered intravenously, and its effect was monitored by measuring the resulting infarct size, which was significantly reduced. mdpi.com Such functional endpoints are crucial for determining the therapeutic potential and biological significance of the inhibitor.

Comparative Studies of this compound with Other Caspase Inhibitors

The utility of this compound as a research tool is best understood by comparing it to other widely used caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK. The peptide sequence of this compound (Leu-Glu-Thr-Asp) suggests it is a selective inhibitor of caspase-9, for which the canonical recognition sequence is LEHD (Leu-Glu-His-Asp).

Comparison with Z-VAD-FMK: Z-VAD-FMK is a broad-spectrum, irreversible caspase inhibitor that targets multiple caspases, including caspases-1, -3, -4, and -7. bpsbioscience.com Its pan-caspase activity makes it a common tool to determine if a cellular process is caspase-dependent. caymanchem.com However, this lack of specificity can be a drawback, as it prevents the elucidation of the roles of individual caspases in the apoptotic pathway. nih.gov In contrast, this compound is designed for greater selectivity toward the initiator caspase-9. While Z-VAD-FMK can block apoptosis comprehensively, it may also have off-target effects or inhibit caspases with non-apoptotic roles. cellsignal.com Studies have shown that while effective at blocking apoptosis, Z-VAD-FMK can also suppress T-cell proliferation through mechanisms independent of its caspase inhibition. nih.gov

Comparison with Z-DEVD-FMK: Z-DEVD-FMK is a selective inhibitor of the effector caspase-3 and other group II caspases like caspase-6 and -7. selleckchem.com Caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates. The primary distinction between this compound and Z-DEVD-FMK lies in their position in the caspase cascade. This compound targets an initiator caspase (caspase-9), which is responsible for activating downstream effector caspases. Z-DEVD-FMK targets the effector caspase itself. Therefore, using these inhibitors in parallel can help dissect the apoptotic pathway. For example, inhibition with this compound would block the activation of caspase-3, whereas Z-DEVD-FMK would block the activity of caspase-3 directly. It is noteworthy that while considered specific, some studies have shown that Z-DEVD-FMK can inhibit other caspases, including caspase-8 and -9, at higher concentrations. researchgate.net

The following table provides a comparative overview of these inhibitors.

| Feature | This compound | Z-VAD-FMK | Z-DEVD-FMK |

| Putative Target | Selective for Caspase-9 (initiator) | Pan-caspase inhibitor (broad spectrum) | Selective for Caspase-3 (effector) and related caspases |

| Peptide Sequence | L-E(OMe)-T-D(OMe) | V-A-D(OMe) | D(OMe)-E(OMe)-V-D(OMe) |

| Key Application | Studying the specific role of the intrinsic apoptotic pathway. | General inhibition of apoptosis to determine caspase dependency. researchgate.netnih.gov | Investigating the roles of effector caspases downstream of activation. |

| Properties | Cell-permeable due to Z-group and O-methylation. rndsystems.com | Cell-permeable, irreversible inhibitor. caymanchem.com | Cell-permeable, irreversible inhibitor. researchgate.netselleckchem.com |

This comparative analysis underscores the importance of selecting the appropriate inhibitor based on the specific scientific question being addressed, whether it is to establish the general involvement of caspases or to pinpoint the contribution of a specific branch of the apoptotic signaling cascade.

Specificity, Selectivity, and Off Target Considerations for Z Le Ome Td Ome Fmk in Research

Characterization of Z-LE(OMe)TD(OMe)-FMK's Substrate Specificity Profile

This compound, also known as Z-IETD-FMK, is an irreversible inhibitor that belongs to the fluoromethyl ketone (FMK)-derivatized peptide family. Its specificity is primarily conferred by the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD), which mimics the preferred cleavage site of its primary target, caspase-8. invivogen.comsanbio.nl The inhibitor forms a covalent bond with the cysteine residue in the active site of the target protease, leading to irreversible inactivation. rndsystems.com

The principal target of this compound is caspase-8, an initiator caspase crucial for the extrinsic pathway of apoptosis. invivogen.commedkoo.com The IETD sequence is preferentially recognized and bound by the active site of caspase-8. invivogen.comsanbio.nl Beyond its primary target, the inhibitor has been documented to effectively inhibit other proteases that share structural similarities or substrate preferences. Notably, it is a potent inhibitor of granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells that can also initiate apoptosis. medkoo.commedchemexpress.comselleckchem.com Several sources also indicate that this compound can inhibit caspase-10, which is structurally very similar to caspase-8. researchgate.net While some downstream effects, such as the partial inhibition of caspase-3 and PARP cleavage, are observed following treatment with this compound, these are generally considered consequences of upstream caspase-8 blockade rather than direct inhibition of these effector molecules. medchemexpress.comselleckchem.comtargetmol.com

| Target | Enzyme Class | Nature of Interaction | Supporting Evidence |

|---|---|---|---|

| Caspase-8 | Cysteine-aspartic Protease | Primary Target; Irreversible covalent inhibition | Recognizes the IETD tetrapeptide sequence preferentially invivogen.comsanbio.nl |

| Granzyme B | Serine Protease | Direct Inhibition | Demonstrated to be an effective inhibitor in multiple studies medkoo.commedchemexpress.comselleckchem.com |

| Caspase-10 | Cysteine-aspartic Protease | Direct Inhibition | Inhibition demonstrated in cellular assays researchgate.net |

Analysis of Potential Off-Target Effects of this compound and Their Experimental Implications

The interpretation of data from experiments using this compound must account for its potential off-target effects. These non-specific interactions can arise from the inhibitor's reactive FMK group or from the peptide sequence being recognized by other proteases. The broader class of peptide-FMK inhibitors is known to interact with other cysteine proteases, an effect that is not always specific to caspases.

One significant area of off-target activity is the inhibition of other protease families. For instance, related peptide-FMK inhibitors like Z-VAD-FMK have been shown to inhibit cysteine proteases such as cathepsins and calpains. reading.ac.uk While less documented for Z-IETD-FMK specifically, this class-wide activity warrants caution. More directly, both Z-VAD-FMK and Z-IETD-FMK have been found to inhibit rhinoviral proteinases, indicating a broader specificity than just host cell proteases. reading.ac.uk

Furthermore, this compound has demonstrated significant immunomodulatory effects that may be independent of its role in inhibiting apoptosis. Studies have shown that both Z-VAD-FMK and Z-IETD-FMK can be immunosuppressive by inhibiting human T-cell proliferation and blocking NF-κB in activated primary T-cells. medchemexpress.com This suggests that observed effects on immune responses in experiments using this inhibitor might not be solely attributable to the blockade of caspase-8-mediated cell death.

A critical experimental implication of inhibiting caspase-8 is the potential to redirect the cellular response from apoptosis to necroptosis, another form of programmed cell death. invivogen.comnih.gov In many cell types, caspase-8 cleaves and inactivates key components of the necroptotic machinery, such as RIPK1 and RIPK3. When caspase-8 is inhibited by this compound, this brake is removed, potentially shunting the cell death signal down the necroptotic pathway, which can have profoundly different physiological consequences, including a more pro-inflammatory outcome. nih.gov

| Off-Target Effect/Activity | Potential Molecular Target(s) | Experimental Implication |

|---|---|---|

| Inhibition of non-caspase proteases | Rhinoviral proteinases, potentially other cysteine proteases (e.g., cathepsins) | Observed effects may be due to inhibition of proteases other than caspase-8, confounding data interpretation in studies of viral replication or general proteolysis. reading.ac.uk |

| Immunomodulation | Components of T-cell activation and NF-κB signaling pathways | Inhibitor may suppress immune cell proliferation and function through mechanisms independent of caspase-8-mediated apoptosis. medchemexpress.com |

| Redirection of cell death pathway | RIPK1/RIPK3 (via blockade of caspase-8-mediated cleavage) | Inhibition of apoptosis can lead to the induction of necroptosis, altering the inflammatory context and downstream signaling of cell death. invivogen.comnih.gov |

Methodological Strategies for Mitigating Non-Specific Interactions in this compound Experiments

To enhance the rigor and reliability of research utilizing this compound, several methodological strategies can be employed to account for and mitigate its non-specific effects.

Use of Appropriate Controls : A crucial step is the inclusion of a negative control compound. Z-FA-FMK, a peptide-FMK that is not expected to inhibit caspases but does inhibit other proteases like cathepsins B and L, is often used for this purpose. rndsystems.comnovusbio.com This control helps to determine if the observed cellular effects are due to the specific inhibition of the IETD sequence or are a more general consequence of using a peptide-FMK compound. rndsystems.combdbiosciences.com However, researchers should be aware that some studies have reported Z-FA-FMK can inhibit effector caspases at higher concentrations, necessitating careful validation. aacrjournals.org

Concentration Optimization : To minimize off-target interactions, it is imperative to use the lowest effective concentration of this compound. A thorough dose-response analysis should be performed to identify the concentration that achieves maximal inhibition of caspase-8 with minimal side effects. Working concentrations reported in the literature vary widely (from 1 µM to 100 µM), and the optimal concentration is highly dependent on the cell type and experimental conditions. invivogen.comrndsystems.com

Orthogonal Validation with Genetic Methods : The most robust method for validating findings obtained with a chemical inhibitor is to replicate the results using a genetic approach. Silencing caspase-8 expression using small interfering RNA (siRNA) or other gene-editing technologies can confirm that the phenotype observed with this compound is indeed a direct result of the absence of caspase-8 activity. nih.govresearchgate.net Comparing the results from both pharmacological inhibition and genetic knockdown provides strong evidence for the specific involvement of the target.

Employing Alternative Inhibitors : In cases where off-target effects are a significant concern, using inhibitors with different chemical scaffolds or mechanisms of action can be beneficial. For example, Q-VD-OPh is a pan-caspase inhibitor with a different structure (a difluorophenoxymethylketone) that has been reported to have a different off-target profile and does not induce autophagy in the way that Z-VAD-FMK can. reading.ac.uk Comparing the effects of this compound with an alternative caspase-8 inhibitor can help to parse specific from non-specific effects.

Emerging Research Directions and Future Perspectives on Z Le Ome Td Ome Fmk

Novel Applications of Z-LE(OMe)TD(OMe)-FMK in Mechanistic Cell Biology

The primary application of this compound lies in its ability to selectively inhibit caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. numberanalytics.com This allows researchers to dissect the specific contributions of this pathway in various cellular contexts.

Dissecting Apoptotic and Necroptotic Pathways: A significant area of research is the interplay between apoptosis and necroptosis, a form of programmed necrosis. Caspase-8 plays a critical role in suppressing necroptosis by cleaving key components of the necroptotic machinery, such as RIPK1 and RIPK3. nih.gov By selectively inhibiting caspase-8 with this compound, researchers can induce a switch from apoptosis to necroptosis in certain cell types when stimulated with agents like TNF-α. invivogen.com This provides a powerful tool to study the molecular mechanisms governing this switch and the downstream consequences of necroptotic cell death.

Investigating Non-Apoptotic Functions of Caspase-8: Emerging evidence suggests that caspase-8 has functions beyond its role in apoptosis, including the regulation of inflammation and T-cell proliferation. nih.govnih.gov While much of this research has employed Z-IETD-FMK, this compound can be similarly applied to explore these non-apoptotic roles with high specificity. For instance, studies using Z-IETD-FMK have shown that caspase-8 inhibition can modulate cytokine release and neutrophil activity during bacterial infections, suggesting a therapeutic potential for caspase-8 inhibitors in sepsis. nih.gov

| Research Area | Potential Application of this compound |

| Apoptosis Research | Delineating the extrinsic vs. intrinsic apoptotic pathways. |

| Necroptosis Research | Inducing and studying necroptotic cell death by inhibiting the apoptotic pathway. |

| Inflammation Studies | Investigating the role of caspase-8 in regulating inflammatory responses. |

| Immunology | Exploring the function of caspase-8 in T-cell activation and proliferation. |

Development of Advanced Methodologies Leveraging this compound as a Tool

The specificity of this compound makes it a valuable reagent for the development of sophisticated cell-based assays and screening platforms.

High-Throughput Screening: this compound can be incorporated into high-throughput screening assays to identify novel modulators of the extrinsic apoptotic pathway. By using this inhibitor as a control, researchers can distinguish between compounds that target caspase-8 directly and those that act on other components of the cell death machinery.

Chemical Biology Probes: While not yet reported, this compound could be modified to create chemical biology probes. For example, attaching a fluorescent tag or a biotin (B1667282) handle would allow for the visualization of caspase-8 activity in living cells or the affinity-based purification of caspase-8 and its associated protein complexes.

Unexplored Biological Roles and Pathways Potentially Influenced by this compound

The full spectrum of caspase-8's biological functions is likely not yet fully understood. The use of selective inhibitors like this compound will be instrumental in uncovering these novel roles.

Neurodegenerative Diseases: Caspase activation has been implicated in the neuronal cell death observed in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. nih.govpatsnap.com While research in this area has often focused on downstream effector caspases, the use of this compound could help to elucidate the specific involvement of the extrinsic apoptotic pathway in these pathologies.

Viral Infections: Some viruses have evolved mechanisms to manipulate host cell apoptosis. The study of viral infections in the presence of this compound could reveal how specific viruses interact with the caspase-8-mediated apoptotic pathway. For instance, studies with the broad-spectrum caspase inhibitor Z-VAD-FMK have shown that inhibiting apoptosis can enhance viral replication in some cases, providing a tool to produce higher viral titers for vaccine development. nih.gov

Integration of this compound Research with Systems Biology and Proteomics Approaches

To gain a comprehensive understanding of the complex signaling networks in which caspase-8 participates, data from experiments using this compound can be integrated with systems-level analyses.

Systems Biology Modeling: Mathematical models of apoptosis can help to predict how the network will behave under different conditions. numberanalytics.combohrium.com By providing specific data on the effects of inhibiting caspase-8, experiments with this compound can be used to refine and validate these models, leading to a more accurate understanding of the dynamics of cell death signaling.

Proteomics: Proteomic approaches can be used to identify the full complement of proteins that are cleaved by caspase-8. By comparing the proteomes of cells treated with and without this compound following an apoptotic stimulus, researchers can identify novel caspase-8 substrates. This information is crucial for understanding the downstream effects of caspase-8 activation.

| Approach | Integration with this compound Research |

| Systems Biology | Provides quantitative data to build and refine computational models of apoptosis and other caspase-8-mediated pathways. |

| Proteomics | Enables the identification of specific substrates of caspase-8 by preventing their cleavage. |

Q & A

Q. What is the mechanism of action of Z-LE(OMe)TD(OMe)-FMK in apoptosis inhibition?

this compound acts as a selective, irreversible caspase-8 inhibitor. Caspase-8 is a key initiator protease in the extrinsic apoptosis pathway. The inhibitor binds covalently to the active site of caspase-8 via its fluoromethylketone (FMK) group, blocking substrate cleavage and downstream apoptotic signaling. Experimental validation typically involves fluorometric or colorimetric caspase activity assays in cell lysates treated with apoptosis-inducing agents (e.g., TNF-α or TRAIL) .

Q. How should researchers design experiments to validate caspase-8 specificity?

- Control groups : Include untreated cells and cells treated with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-8-specific effects.

- Cross-reactivity testing : Use caspase-3/7-specific substrates (e.g., DEVD-pNA) to rule out off-target inhibition.

- Dose-response curves : Titrate this compound (0.1–10 µM) to determine IC₅₀ values in apoptosis models (e.g., Jurkat cells treated with Fas ligand) .

Q. What are the optimal storage and handling conditions for this compound?

- Powder : Store at -20°C (stable for 3 years).

- Stock solutions : Prepare in anhydrous DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles to prevent hydrolysis of the FMK group .

Advanced Research Questions

Q. How can researchers resolve contradictions in caspase-8 inhibition efficacy across different cell lines?

Discrepancies may arise due to variations in:

- Caspase-8 expression levels : Quantify via Western blot or qPCR.

- Alternative apoptotic pathways : Use siRNA knockdown of caspase-9 or RIPK1 to isolate caspase-8-dependent effects.

- Metabolic stability : Assess inhibitor degradation using LC-MS in cell culture medium over time .

Q. What experimental strategies mitigate off-target effects of this compound on other cysteine proteases?

- Proteome-wide profiling : Use activity-based probes (ABPs) to map inhibitor specificity in cell lysates.

- Competitive inhibition assays : Co-treat with selective inhibitors of cathepsins (e.g., Z-FA-FMK) or calpains to isolate caspase-8 activity .

Q. How does this compound perform in in vivo apoptosis studies?

- Dose conversion : Apply body surface area (BSA)-based scaling. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse: 3, rat: 6) .

- Pharmacokinetics : Monitor plasma half-life via HPLC; FMK inhibitors often require repeated dosing due to rapid clearance.

- Toxicity : Assess liver enzyme levels (ALT/AST) and hematological parameters in treated animals .

Q. Can this compound be used in combination therapies to enhance antiviral efficacy?

In coronaviruses like PEDV, this compound (0.1 µM) synergizes with DR5 knockdown to reduce viral replication by >80%. Combine with viral entry inhibitors (e.g., heparin) and validate via plaque reduction assays .

Methodological Considerations

Q. Table 1: Key Chemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 654.68 g/mol | |

| CAS Number | 210344-93-7 | |

| Solubility in DMSO | ≥10 mM | |

| IC₅₀ (caspase-8) | 0.5–1.0 µM (cell-free assays) | |

| Plasma stability (t₁/₂) | ~2 hours (mice) |

Q. Table 2: Dose Conversion Based on Species-Specific Km Coefficients

| Species | Km Coefficient | Example Conversion (20 mg/kg in mice → Rat) |

|---|---|---|

| Mouse | 3 | 20 mg/kg × 3 / 6 = 10 mg/kg |

| Rat | 6 | |

| Human | 37 | 20 mg/kg × 3 / 37 = 1.6 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.